
Clorhidrato de N-(2-aminoetil)quinolin-2-amina
Descripción general
Descripción
N-(2-aminoethyl)quinolin-2-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)quinolin-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)quinolin-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Los derivados de quinolina, incluido el clorhidrato de N-(2-aminoetil)quinolin-2-amina, se han identificado como posibles agentes anticancerígenos. Exhiben actividad contra varias líneas celulares cancerosas al interferir con la proliferación celular e inducir la apoptosis. El grupo quinolina es una característica común en muchos compuestos farmacológicamente activos debido a su capacidad para interactuar con objetivos biológicos .
Propiedades antioxidantes
Estos compuestos también muestran propiedades antioxidantes significativas. Al eliminar los radicales libres y reducir el estrés oxidativo, pueden contribuir a la prevención de enfermedades causadas por el daño oxidativo, incluidos los trastornos neurodegenerativos .
Usos antiinflamatorios
El potencial antiinflamatorio de los derivados de quinolina está bien documentado. Pueden inhibir la producción de citoquinas y mediadores proinflamatorios, lo que los hace valiosos en el tratamiento de enfermedades inflamatorias crónicas .
Aplicaciones antimaláricas
Los compuestos basados en quinolina tienen una larga historia de uso en medicamentos antimaláricos. Su mecanismo implica la inhibición de la formación de hemozoína en el parásito de la malaria, lo que es crucial para su supervivencia .
Anti-SARS-CoV-2 (COVID-19)
Estudios recientes han explorado el uso de derivados de quinolina como agentes anti-SARS-CoV-2. Pueden funcionar inhibiendo la entrada o replicación viral, ofreciendo una posible vía terapéutica para el tratamiento de COVID-19 .
Potencial antituberculoso
La tuberculosis sigue siendo un importante desafío para la salud mundial, y los derivados de quinolina han demostrado ser prometedores en la lucha contra Mycobacterium tuberculosis. Su mecanismo de acción puede implicar la interrupción de la síntesis de la pared celular bacteriana o la interferencia con el metabolismo energético de las bacterias .
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Propiedades
IUPAC Name |
N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDCMVCKMYZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
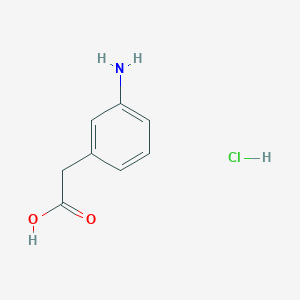
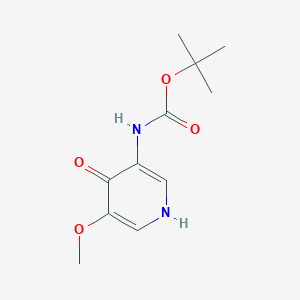
![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![3-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521468.png)
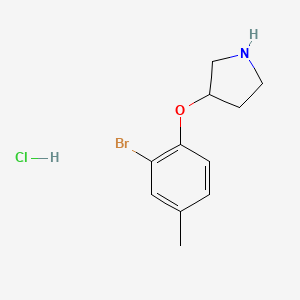
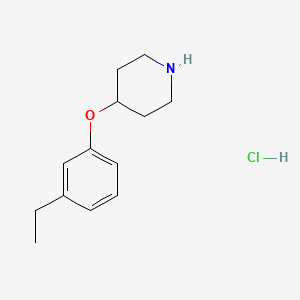
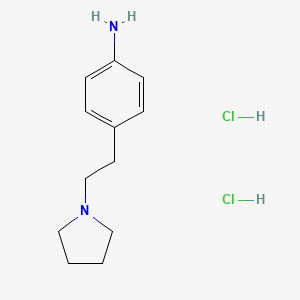
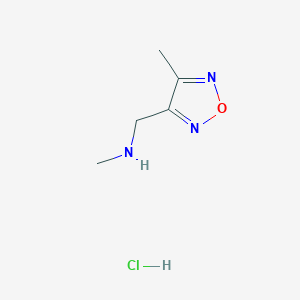
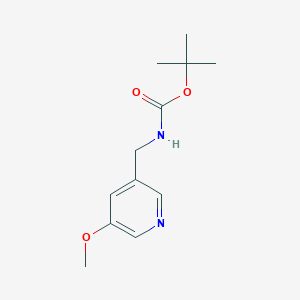
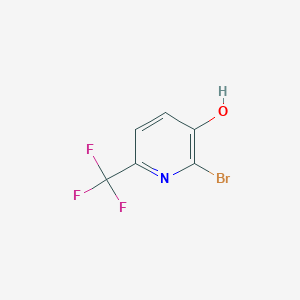
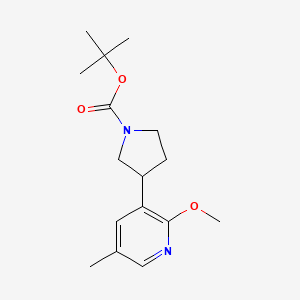
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)

